molecular formula C21H15ClN2O5 B2847692 5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 318949-31-4

5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B2847692
CAS RN: 318949-31-4
M. Wt: 410.81
InChI Key: OOXIMMFKYHJNKC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H15ClN2O5 and its molecular weight is 410.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound is part of a class of derivatives synthesized through 1,3-dipolar cycloaddition reactions. These reactions involve the interaction of N-arylmaleimides with nitrile oxide, prepared from α-chloro-4-oxo-4H-chromen-carbaldehyde oximes. The resulting compounds, including the one , have been structurally confirmed through comprehensive analyses including elemental analysis, infrared spectroscopy, 1H NMR, and mass spectral data, indicating a wide potential for further chemical modifications and applications in medicinal chemistry and material sciences (Xie et al., 2005).

Potential Anti-stress Applications

Research has explored the derivatives of similar compounds for their potential anti-stress properties. Specifically, hexahydropyrrolo[3,4-d]isoxazole-4,6-diones synthesized via similar cycloaddition reactions have demonstrated the ability to attenuate stress-induced behavioral alterations in animal models. This suggests a promising avenue for the development of new anti-stress agents, potentially including derivatives of the compound (Badru, Anand, & Singh, 2012).

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of derivatives formed from similar chemical backbones. These studies have shown moderate to good activity against a range of microorganisms, including bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).

Coordination Chemistry and Luminescence

The compound's structural framework has also been studied in the context of coordination chemistry. Research involving new ligands with sulfur-bearing isoxazole or pyrazole bases and their coordination with metals such as Cu(I) and Zn(II) has been conducted. These studies have revealed interesting luminescent properties and coordination behaviors, suggesting applications in materials science and luminescent materials (Urdaneta et al., 2015).

Cognitive Enhancement Potential

The synthesis and evaluation of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have shown promise in reversing amnesia induced by electroconvulsive shock in animal models. This suggests potential applications of the compound and its derivatives in cognitive enhancement and the treatment of memory disorders (Butler et al., 1987).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c1-23-17(14-10-28-15-5-3-2-4-13(15)18(14)25)16-19(29-23)21(27)24(20(16)26)12-8-6-11(22)7-9-12/h2-10,16-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXIMMFKYHJNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.